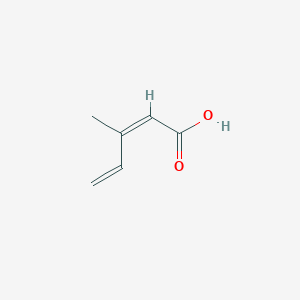
(2Z)-3-methylpenta-2,4-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-3-methylpenta-2,4-dienoic acid is an organic compound characterized by its unique structure, which includes a conjugated diene system and a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-methylpenta-2,4-dienoic acid typically involves the use of starting materials such as 3-methyl-2-butenal and malonic acid. One common method is the Knoevenagel condensation reaction, where 3-methyl-2-butenal reacts with malonic acid in the presence of a base such as piperidine. The reaction is followed by decarboxylation to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-3-methylpenta-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reagents such as lithium aluminum hydride.
Substitution: The conjugated diene system allows for electrophilic addition reactions, where halogens or other electrophiles add to the double bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., Br₂) in the presence of a catalyst like iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (2Z)-3-methylpenta-2,4-dienoic acid serves as a building block for the synthesis of more complex molecules. Its conjugated diene system makes it a valuable intermediate in Diels-Alder reactions.
Biology
The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine
Research is ongoing to explore the potential therapeutic applications of this compound derivatives in treating various diseases.
Industry
In the materials science field, the compound is used in the synthesis of polymers and other advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of (2Z)-3-methylpenta-2,4-dienoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The conjugated diene system allows for interactions with electron-rich or electron-deficient sites, facilitating various biochemical reactions. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-3-Methyl-2,4-pentadienoic acid: The geometric isomer with different spatial arrangement of the double bonds.
3-Methyl-2-pentenoic acid: A related compound with a single double bond.
2,4-Pentadienoic acid: A compound lacking the methyl group at the 3-position.
Uniqueness
(2Z)-3-methylpenta-2,4-dienoic acid is unique due to its specific geometric configuration, which influences its reactivity and interactions with other molecules. The presence of both a conjugated diene system and a carboxylic acid group provides a versatile platform for various chemical transformations and applications.
Propriétés
IUPAC Name |
(2Z)-3-methylpenta-2,4-dienoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-3-5(2)4-6(7)8/h3-4H,1H2,2H3,(H,7,8)/b5-4- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQIIPLNNNGNEB-PLNGDYQASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)O)/C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30288-18-7 |
Source


|
| Record name | (2Z)-3-methylpenta-2,4-dienoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
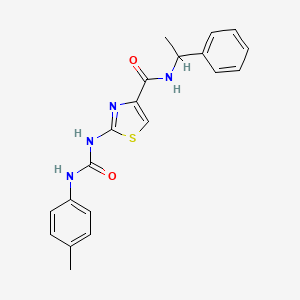
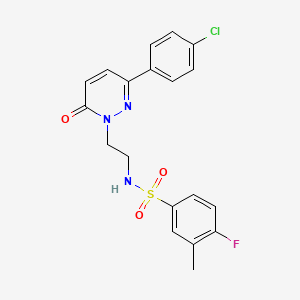
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B2374810.png)
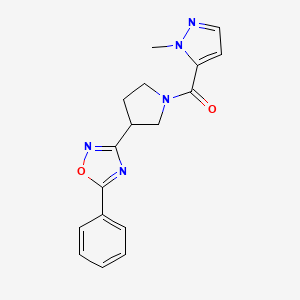
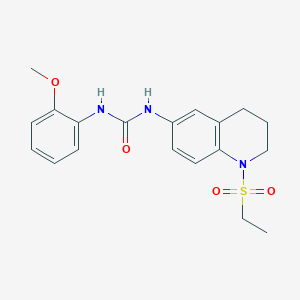
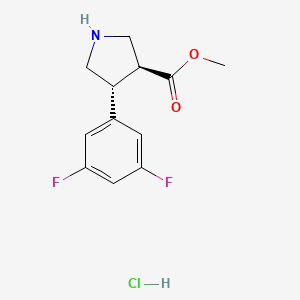
![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B2374825.png)

![N-[3-(2-quinoxalinyl)phenyl]methanesulfonamide](/img/structure/B2374814.png)
![2-(2-(4-chlorophenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide](/img/structure/B2374815.png)
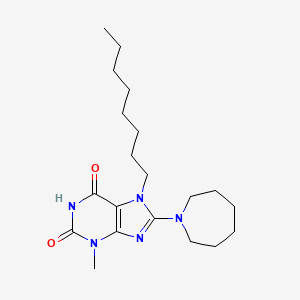
![1-Bromo-3-[3-(methylsulfonyl)benzyl]benzene](/img/structure/B2374817.png)
![2-Chloro-N-[3-(4,6-dimethoxy-1H-indol-2-yl)propyl]acetamide](/img/structure/B2374819.png)
![N-[2-(Cyclopropylmethoxy)-4-fluorophenyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2374820.png)
